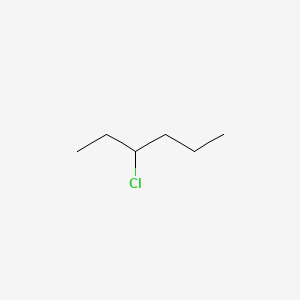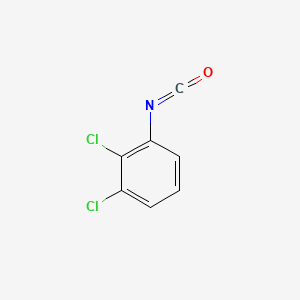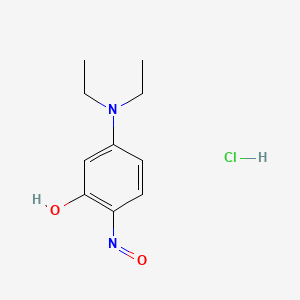![molecular formula C15H24N2O B1361038 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine CAS No. 947017-77-8](/img/structure/B1361038.png)
5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine
Overview
Description
The compound “5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of intra- and intermolecular reactions .Scientific Research Applications
Antifungal Applications
A study by Nam, Choi, and Choi (2011) explored compounds related to 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine, specifically focusing on their antifungal activities. The research synthesized various derivatives and tested their efficacy against Phytophthora capsici, a phytopathogenic fungus. They found that certain derivatives exhibited potent antifungal activity, suggesting potential applications in controlling phytopathogenic diseases.
Medicinal Chemistry and Drug Design
Research by Hu et al. (2001) examined derivatives of 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine in the context of developing selective human beta(3) agonists. These compounds were evaluated for their affinity and selectivity towards beta(3)-adrenergic receptors, indicating their potential use in drug development targeting these receptors.
Cancer Research
A study conducted by Karayel (2021) involved molecular docking and stability analysis of benzimidazole derivatives, including compounds related to 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine, as potential EGFR inhibitors. This research contributes to the understanding of the anti-cancer properties of these compounds, particularly in the context of their interaction with cancer-related targets like EGFR.
Neuroscience Research
In neuroscience, a study by Craven, Grahame-Smith, and Newberry (1994) looked at the effects of compounds structurally related to 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine on serotonin-containing neurons. Their research focused on understanding the action of these compounds on 5-HT1A receptors, which are significant in the study of mood disorders and other neurological conditions.
Future Directions
properties
IUPAC Name |
5-methyl-2-[2-(4-methylpiperidin-1-yl)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-5-7-17(8-6-12)9-10-18-15-4-3-13(2)11-14(15)16/h3-4,11-12H,5-10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGAVHDYBYEUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



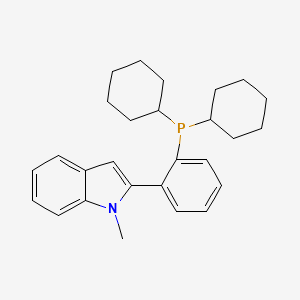
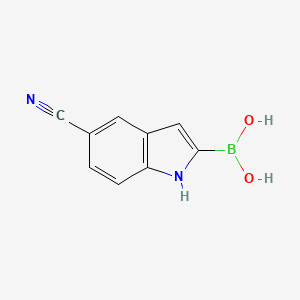
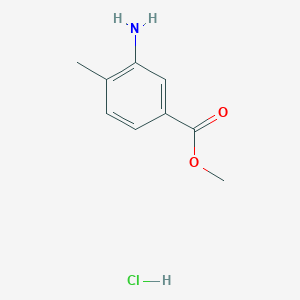
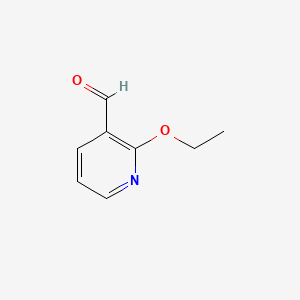
![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1360962.png)
![4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360966.png)
![5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1360967.png)

![(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine](/img/structure/B1360973.png)
![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1360975.png)
![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)
